2-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
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Overview
Description
2-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid is a chemical compound with the molecular formula C14H19BO5. This compound is notable for its inclusion of a boronic ester group, which is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid typically involves the reaction of 4-bromoacetophenone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic acids.
Reduction: Secondary alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
2-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid primarily involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The boronic ester group reacts with halides in the presence of a palladium catalyst to form biaryl compounds. This reaction is facilitated by the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the ketone group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anisole: Contains a methoxy group instead of a ketone group.
tert-Butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidine]-1’-carboxylate: A more complex structure with additional functional groups.
Uniqueness
2-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid is unique due to its combination of a boronic ester and a ketone group, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C14H17BO5 |
---|---|
Molecular Weight |
276.09 g/mol |
IUPAC Name |
2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C14H17BO5/c1-13(2)14(3,4)20-15(19-13)10-7-5-9(6-8-10)11(16)12(17)18/h5-8H,1-4H3,(H,17,18) |
InChI Key |
AYCJRQYKEWWYCX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C(=O)O |
Origin of Product |
United States |
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